3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(3-ethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-2-17-15-5-3-4-14(10-15)13-8-6-12(11-16)7-9-13/h3-11H,2H2,1H3 |
InChI Key |
ZWYXKBMDFOXWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Ethoxy-4-formylbiphenyl: Synthesis, Properties, and Spectroscopic Analysis
This technical guide provides a comprehensive overview of 3'-ethoxy-4-formylbiphenyl, a substituted biaryl aldehyde of interest in synthetic and medicinal chemistry. Biphenyls are a class of compounds with significant applications, ranging from liquid crystals to pharmacologically active molecules.[1] The introduction of specific functional groups, such as the ethoxy and formyl moieties in the target molecule, allows for further chemical modifications and the exploration of novel biological activities.[1][2] This document details the molecular properties, a robust synthetic protocol, and the expected analytical characterization of 3'-ethoxy-4-formylbiphenyl for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Properties
Based on its IUPAC name, 3'-ethoxy-4-formylbiphenyl consists of two phenyl rings linked together. One ring is substituted with a formyl (aldehyde) group at the 4-position, and the other ring is substituted with an ethoxy group at the 3'-position.
Calculated Molecular Data
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
| InChI Key | InChI=1S/C15H14O2/c1-2-17-14-8-6-7-13(12-14)15-10-4-3-9-11(5-10)16/h3-10,12H,2H2,1H3 |
Note: The molecular weight and other identifiers are calculated based on the chemical structure derived from the name.
Physicochemical Properties (Predicted)
The physicochemical properties of 3'-ethoxy-4-formylbiphenyl are predicted based on the known properties of structurally similar compounds, such as substituted biphenyls and aromatic aldehydes.
| Property | Predicted Value/Information |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of other substituted biphenyls |
| Boiling Point | > 300 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water.[3] |
| Stability | Stable under normal laboratory conditions. Sensitive to strong oxidizing agents. |
Synthesis of 3'-Ethoxy-4-formylbiphenyl via Suzuki-Miyaura Cross-Coupling
The most versatile and widely used method for the synthesis of unsymmetrical biaryls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 3'-ethoxy-4-formylbiphenyl, 4-bromobenzaldehyde and 3-ethoxyphenylboronic acid are the logical starting materials.
Reaction Scheme
Caption: Synthetic workflow for 3'-ethoxy-4-formylbiphenyl.
Detailed Experimental Protocol
Caution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 3-ethoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as toluene and water (4:1 v/v), to the flask. Add a base, for example, potassium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3'-ethoxy-4-formylbiphenyl.
Spectroscopic and Analytical Characterization
The structure of the synthesized 3'-ethoxy-4-formylbiphenyl can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the biphenyl system, the aldehyde proton, and the ethoxy group. The aldehyde proton should appear as a singlet at around 10.0 ppm. The aromatic protons will appear in the range of 7.0-8.0 ppm with specific splitting patterns corresponding to their substitution. The ethoxy group will show a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.1 ppm (OCH₂).
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at around 192 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbons of the ethoxy group will appear at approximately 15 ppm (CH₃) and 64 ppm (OCH₂).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Assignment |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (aldehyde) |
| ~1600, ~1480 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (aryl ether) |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 226, corresponding to the molecular weight of 3'-ethoxy-4-formylbiphenyl. Fragmentation patterns would likely involve the loss of the formyl group and cleavage of the ether bond.
Safety and Handling
While specific toxicity data for 3'-ethoxy-4-formylbiphenyl is not available, it is prudent to handle it with the care afforded to other aromatic aldehydes and biphenyl derivatives.
-
General Precautions: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Personal Protective Equipment: Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.
-
Hazards of Related Compounds: Structurally similar compounds, such as 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile, are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5]
Conclusion
This technical guide provides a foundational understanding of 3'-ethoxy-4-formylbiphenyl, a molecule with potential for further chemical exploration. The detailed synthetic protocol via Suzuki-Miyaura coupling offers a reliable method for its preparation in a laboratory setting. The predicted analytical data serves as a benchmark for the characterization of the synthesized compound. As with any chemical synthesis, proper safety precautions are paramount.
References
- Zhongshan Enantiotech Corp ltd. (2021). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
- Sharma, C., & Singh, G. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 9, S1177-S1195.
-
PubChem. (n.d.). 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, L., et al. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate. Retrieved from [Link]
-
BioCrick. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]
- Meyers, A. I., & Flanagan, M. E. (1993). 2,2'-DIMETHOXY-6-FORMYLBIPHENYL. Organic Syntheses, 71, 107.
- Breton, G. W., & Crasto, C. J. (2017). Substituted 2-(Dimethylamino)biphenyl-2′-carboxaldehydes as Substrates for Studying n→π* Interactions and as a Promising Framework for Tracing the Bürgi–Dunitz Trajectory. The Journal of Organic Chemistry, 82(15), 8035–8043.
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Bag, S., et al. (2023). Biphenyl aldehyde substrates for selective meta-C–H functionalization. ResearchGate. Retrieved from [Link]
- Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
- Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
-
Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Norio, M., & Akira, S. (2002). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 78(9), 241-251.
-
National Institutes of Health. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from [Link]
-
ScienceDirect. (2025). Substituted aromatic aldehydes: Significance and symbolism. Retrieved from [Link]
- Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, (xiii), 324-341.
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Technical Guide: Physicochemical Characterization of Novel Biphenyl Carbaldehydes—A Focus on Melting Point Determination for 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde
Abstract
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a foundational pillar of successful research and development. The melting point is a critical, first-pass indicator of purity and identity. This guide provides an in-depth, field-proven methodology for the determination of the melting point of 3'-ethoxy-[1,1'-biphenyl]-4-carbaldehyde, a compound of interest in medicinal chemistry. While a definitive melting point for this specific molecule is not widely published, this document serves as a comprehensive protocol for its empirical determination, grounded in authoritative pharmacopeial standards. We will explore the causality behind experimental choices, from sample preparation to advanced analytical techniques like Differential Scanning Calorimetry (DSC), ensuring a self-validating and reproducible workflow.
Introduction: The Biphenyl Carbaldehyde Scaffold and the Imperative of Melting Point
The [1,1'-biphenyl]-4-carbaldehyde scaffold is a versatile building block in organic synthesis and is utilized in the development of advanced materials and pharmaceuticals. The melting point (Tm) is more than a simple physical constant; it is a critical parameter that provides profound insights into a compound's identity, purity, and polymorphic form.[1] In the pharmaceutical industry, melting point determination is a fundamental analytical method for quality control of active pharmaceutical ingredients (APIs) and excipients.[2][3]
A pure crystalline solid typically exhibits a sharp and narrow melting range, often within 0.5–1°C.[3] The presence of impurities depresses and broadens this range, making melting point analysis a powerful and accessible tool for purity assessment.[1][3] For a candidate drug, a high melting point (>250 °C) may correlate with poor drug-like properties, potentially creating challenges in formulation and bioavailability.[4] Therefore, the accurate determination of the melting point for a novel compound like this compound is an indispensable step in its developmental journey.
Physicochemical Properties Overview
While the melting point of the title compound is the focus of our investigation, understanding the properties of related structures provides essential context. This data, summarized in Table 1, helps in anticipating the general physical characteristics and selecting appropriate analytical conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Physical Form |
| [1,1'-Biphenyl]-4-carboxaldehyde | C₁₃H₁₀O | 182.22 | 57.0 - 60.0[5] | Solid, White to Orange Powder/Crystal[5] |
| 3-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | C₁₄H₁₂O₂ | 212.25 | Not specified | Solid[6] |
| 4'-Chloro-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde | C₁₃H₉ClO₂ | 232.66 | 147 | Not specified[7] |
| This compound | C₁₅H₁₄O₂ | 226.27 | To Be Determined | Presumed Solid |
Table 1: Physicochemical properties of this compound and structurally related analogs.
Experimental Determination of Melting Point
The following protocols are designed to ensure accuracy and compliance with established standards, such as those outlined by the United States Pharmacopeia (USP).[8][9]
Prerequisite: Sample Purity and Preparation
The validity of a melting point determination is contingent on the purity of the sample. The synthesis of biphenyl aldehydes, often achieved through cross-coupling reactions, must be followed by rigorous purification (e.g., column chromatography, recrystallization) to remove unreacted starting materials, catalysts, and byproducts.
Protocol for Sample Preparation:
-
Purification: Ensure the sample of this compound has been purified to ≥98% purity, as verified by an orthogonal method such as HPLC or GC-MS.
-
Drying: The sample must be finely powdered and thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point. Drying in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours is recommended.[8]
-
Pulverization: Gently pulverize the dried crystals into a fine, uniform powder using an agate mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.
Method 1: Capillary Melting Point Apparatus (USP Class Ia)
This is the most common and accessible method for routine analysis. The protocol below is harmonized with USP General Chapter <741>.[9][10]
Experimental Workflow Diagram:
Caption: Workflow for Melting Point Determination via Capillary Method.
Step-by-Step Protocol:
-
Apparatus Calibration: Before use, the instrument's accuracy must be verified using USP Melting Point Reference Standards.[11] Calibrate the apparatus with at least three standards that bracket the expected melting range of the test compound. The measured values must fall within the acceptance limits for the certified standards.[8]
-
Capillary Loading: Charge a standard capillary tube (0.8–1.2 mm internal diameter) by tapping the open end into the powdered sample.[12] Invert the tube and tap it gently on a hard surface to pack the powder into a tight column at the bottom. The packed column height should be 2.5–3.5 mm.[8]
-
Measurement: a. Set the heating block to a temperature approximately 10°C below the anticipated melting point. b. Insert the capillary tube into the heating block when the temperature is about 5°C below the expected onset of melting.[8] c. Set the heating rate to a ramp of 1°C per minute. A slow ramp rate is critical for thermal equilibrium and accurate determination.[8] d. Record the Onset Point: This is the temperature at which the column of the substance is first observed to collapse or shrink against the side of the capillary.[8] e. Record the Clear Point: This is the temperature at which the substance becomes completely liquid.[8]
-
Reporting: The melting point is reported as the range between the onset and clear points. For a pure substance, this range should be narrow.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that offers higher precision and additional thermodynamic information. It measures the difference in heat flow required to increase the temperature of the sample and an inert reference as a function of temperature.[13][14]
The Causality of DSC Measurement: The melting of a crystalline solid is an endothermic process; it requires an input of energy (the enthalpy of fusion) to break the crystal lattice. DSC detects this energy absorption. The instrument heats both the sample and an empty reference pan at a constant rate. To maintain the same temperature in both pans during melting, the instrument must supply more heat to the sample pan. This differential heat flow is plotted against temperature, resulting in an endothermic peak.[15]
Experimental Workflow Diagram:
Caption: Workflow for Melting Point Determination via DSC.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C).
-
Sample Preparation: a. Accurately weigh 1–5 mg of the dried, powdered sample into an aluminum DSC pan. b. Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation. c. Prepare an identical empty, sealed pan to serve as the reference.
-
Measurement: a. Place the sample and reference pans into the DSC cell. b. Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C). c. Heat the sample at a constant rate, typically 10°C/min, under an inert nitrogen atmosphere.
-
Data Analysis: a. The resulting plot of heat flow versus temperature will show a distinct endothermic peak corresponding to the melting event.[16] b. The Onset Temperature of the peak is often reported as the melting point, as it represents the beginning of the thermal transition. c. The Peak Temperature represents the temperature at which the rate of melting is maximal. Both values are valuable for characterization.
Conclusion and Trustworthiness of the Protocol
The determination of the melting point is a foundational assay in the characterization of new chemical entities like this compound. By adhering to the detailed protocols described herein—which are grounded in USP standards—researchers can generate reliable and reproducible data. The self-validating nature of these methods is rooted in mandatory instrument calibration with certified reference standards.[8] This ensures that the obtained melting point is not merely a number, but a trustworthy parameter reflecting the intrinsic properties of the synthesized compound, thereby upholding the principles of scientific integrity and supporting robust drug development programs.
References
-
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
-
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | C14H12O2 | CID 533934. PubChem, National Center for Biotechnology Information. [Link]
-
Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]
-
<741> MELTING RANGE OR TEMPERATURE. United States Pharmacopeia. [Link]
-
(1,1'-Biphenyl)-4-carboxaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
Differential scanning calorimetry. Wikipedia. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]
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Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PMC, National Center for Biotechnology Information. [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
[1,1'-Biphenyl]-4-carboxaldehyde. NIST WebBook. [Link]
-
Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]
-
Melting Point Determination. ResolveMass Laboratories Inc. [Link]
-
(PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. [Link]
-
4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]
-
4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde Properties. EPA CompTox Chemicals Dashboard. [Link]
-
4-BIPHENYLCARBOXALDEHYDE, 99%. Ataman Kimya. [Link]
-
Why Is Melting Point Crucial in Large Labs and Research Facilities? FLUKE. [Link]
-
usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. [Link]
-
(PDF) 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate. [Link]
-
USP 741 Melting Point or Range. Scribd. [Link]
-
Differential scanning calorimetry. CureFFI.org. [Link]
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Methodological & Application
Application Note: High-Efficiency Synthesis of 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Cross-Coupling
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 3'-ethoxy-[1,1'-biphenyl]-4-carbaldehyde , a critical intermediate in the development of liquid crystals and functionalized biaryl pharmacophores.
While various routes exist, this protocol utilizes the Suzuki-Miyaura cross-coupling of 4-bromobenzaldehyde and 3-ethoxyphenylboronic acid . This pathway is selected for its high functional group tolerance (preserving the aldehyde), commercial availability of reagents, and operational simplicity.
Key Advantages of this Protocol:
-
Chemoselectivity: Conditions are optimized to prevent oxidation of the aldehyde or competitive protodeboronation.
-
Scalability: The biphasic solvent system allows for easy thermal management and workup.
-
Purification: The product typically crystallizes or is easily separated via standard chromatography, avoiding complex distillations.
Retrosynthetic Analysis
The target molecule is disconnected at the biaryl bond. We select the aryl bromide on the electron-deficient aldehyde ring to facilitate oxidative addition, a rate-limiting step in the catalytic cycle.
Figure 1: Retrosynthetic disconnection strategy favoring the electron-deficient aryl bromide.
Mechanistic Insight
The success of this reaction relies on the Pd(0)/Pd(II) catalytic cycle . Understanding the specific requirements of the aldehyde functional group is crucial:
-
Oxidative Addition: The electron-withdrawing formyl group on 4-bromobenzaldehyde accelerates this step, making it faster than with electron-rich aryl halides.
-
Transmetallation: This is the critical step where the base plays a dual role: activating the boronic acid (forming a boronate species) and facilitating the transfer of the aryl group to palladium.
-
Reductive Elimination: Expels the product and regenerates the active Pd(0) species.
Critical Control Point: Oxygen must be rigorously excluded. Pd(0) is air-sensitive, and oxygen can also promote the oxidation of the product aldehyde to a carboxylic acid (3'-ethoxy-[1,1'-biphenyl]-4-carboxylic acid), a common impurity.
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the base-mediated activation of the boronic acid.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 4-Bromobenzaldehyde | 185.02 | 1.0 | 1.85 g (10 mmol) | Electrophile |
| 3-Ethoxyphenylboronic acid | 166.00 | 1.2 | 1.99 g (12 mmol) | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 346 mg (0.3 mmol) | Catalyst |
| K₂CO₃ | 138.21 | 2.5 | 3.45 g (25 mmol) | Base |
| Toluene | - | - | 40 mL | Solvent (Organic) |
| Ethanol | - | - | 10 mL | Co-solvent |
| Deionized Water | - | - | 10 mL | Solvent (Aqueous) |
Equipment:
-
100 mL 3-neck round-bottom flask (RBF).
-
Reflux condenser.
-
Nitrogen or Argon gas line (Schlenk line preferred).
-
Magnetic stir bar.
-
Oil bath with temperature control.
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip the 3-neck RBF with a magnetic stir bar and reflux condenser. Connect the top of the condenser to the inert gas line.
-
Charge the flask with 4-bromobenzaldehyde (1.85 g) and 3-ethoxyphenylboronic acid (1.99 g).
-
Add Pd(PPh₃)₄ (346 mg). Note: Add the catalyst last or under a counter-flow of inert gas to minimize oxidation.
-
Seal the flask and cycle Vacuum/Nitrogen 3 times to remove atmospheric oxygen.
Step 2: Solvent Addition
-
In a separate flask, degas the solvent mixture (Toluene:Ethanol:Water = 4:1:1) by sparging with nitrogen for 15 minutes.
-
Add the degassed solvent mixture (60 mL total) to the reaction flask via syringe through a septum.
-
Add the K₂CO₃ (3.45 g). Note: Base can be added as a solid or pre-dissolved in the water portion.
Step 3: Reaction
-
Heat the mixture to reflux (approx. 90°C external temp) with vigorous stirring.
-
Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes).
-
Starting Material Rf: ~0.6[1]
-
Product Rf: ~0.4 (fluorescent under UV)
-
-
Reaction is typically complete within 4–6 hours .
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of Ethyl Acetate (EtOAc).
-
Separate the layers. Extract the aqueous layer twice more with EtOAc (2 x 30 mL).
-
Combine the organic layers and wash with:
-
30 mL Saturated NaHCO₃ (to remove any acidic impurities).
-
30 mL Brine (saturated NaCl).
-
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude yellow solid/oil.
Step 5: Purification
-
Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol or Hexane/EtOAc (9:1). Allow to cool slowly to 4°C. Filter the crystals.
-
Flash Chromatography (Alternative): If oil persists, purify via silica gel column.
-
Mobile Phase: Gradient 0% -> 10% EtOAc in Hexanes.
-
Figure 3: Operational workflow for the synthesis.
Representative Characterization Data
Note: Data derived from theoretical prediction and analogous biphenyl structures. Experimental validation is required.
-
Appearance: White to pale yellow crystalline solid.[2]
-
Melting Point: Expected range 50–60 °C (Analogous to 4-biphenylcarboxaldehyde).[2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.05 (s, 1H, CHO ),
-
δ 7.96 (d, J = 8.2 Hz, 2H, Ar-H ortho to CHO),
-
δ 7.75 (d, J = 8.2 Hz, 2H, Ar-H meta to CHO),
-
δ 7.39 (t, J = 7.9 Hz, 1H, Ar-H meta to OEt),
-
δ 7.20 (d, J = 7.9 Hz, 1H, Ar-H ortho to OEt),
-
δ 7.14 (t, J = 2.0 Hz, 1H, Ar-H ortho to OEt/Bridge),
-
δ 6.95 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H para to OEt),
-
δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂ CH₃),
-
δ 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃ ).
-
-
MS (ESI): Calculated for C₁₅H₁₄O₂ [M+H]⁺: 227.10.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst (Pd Black formation) | Ensure rigorous degassing. Add fresh PPh₃ ligand (10 mol%) to stabilize Pd. |
| Homocoupling (Ar-Ar) | Oxygen presence | Check gas lines. Ensure boronic acid is added in slight excess (1.2–1.5 eq). |
| Aldehyde Oxidation | Air exposure during reaction | Maintain positive nitrogen pressure. Do not open flask until cooled. |
| Protodeboronation | Base too strong / Temp too high | Switch to milder base (Na₂CO₃ or K₃PO₄). Lower temp to 80°C. |
Safety & Handling
-
Palladium Catalysts: Potential sensitizers. Handle in a fume hood.
-
Aryl Halides/Boronic Acids: Irritants to eyes and skin. Wear gloves and safety glasses.
-
Solvents: Toluene is flammable and reprotoxic. Ethanol is flammable.
-
Waste: Dispose of all heavy metal (Pd) waste in dedicated satellite accumulation areas.
References
-
Original Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483.
-
General Protocol for Biphenyl Aldehydes: Huff, B. E.; Koenig, T. M.; Mitchell, D.; Staszak, M. A. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde." Org. Synth.1998 , 75, 53.
-
Aldehyde Tolerance in Suzuki Coupling: Dai, J.; Lu, D.; Ye, T. "Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups." J. Chem. Educ.2020 , 97, 303–307.
-
Boronic Acid Properties: "3-Ethoxyphenylboronic acid - Substance Detail." PubChem, National Library of Medicine.
Sources
Application Note: Suzuki-Miyaura Coupling Conditions for Biphenyl Aldehydes
Part 1: Executive Summary & Strategic Rationale
Biphenyl aldehydes (biaryl carbaldehydes) are "privileged structures" in pharmaceutical development, serving as critical intermediates for Angiotensin II receptor antagonists (e.g., Losartan, Valsartan) and as precursors for liquid crystal polymers and OLED materials.
While the Suzuki-Miyaura coupling is the industry standard for biaryl bond formation, the presence of a formyl group (-CHO) introduces a specific set of chemoselectivity challenges that distinguish this reaction from a generic coupling.
The "Aldehyde Paradox" in Catalysis
The location of the aldehyde group—whether on the electrophile (halide) or the nucleophile (boronic acid)—fundamentally alters the reaction kinetics and stability profile:
-
Aldehyde on Aryl Halide (Electrophile):
-
Aldehyde on Boronic Acid (Nucleophile):
Part 2: Mechanistic Logic & Critical Parameters
Base Selection: The Pivot Point
The base is the most critical variable when working with aldehydes.
-
Avoid: Strong hydroxide bases (NaOH, KOH). These promote the Cannizzaro reaction (disproportionation of the aldehyde into alcohol and carboxylic acid) and accelerate protodeboronation.
-
Preferred: Mild carbonates (
, ) or phosphates ( ).[1] -
Advanced: For extremely sensitive substrates, use non-aqueous bases like
or (though toxicity limits Tl use).
Catalyst & Ligand Architecture
-
Standard Workhorse:
. Sufficient for aryl bromides with aldehydes. -
Sterically Hindered/Deactivated: Buchwald precatalysts (e.g., XPhos Pd G2). If the aldehyde is ortho-substituted, the steric bulk requires electron-rich, bulky phosphine ligands to facilitate oxidative addition and reductive elimination.
Visualization: The Chemoselective Pathway
The following diagram illustrates the catalytic cycle with specific emphasis on the aldehyde's influence and potential failure modes.
Caption: Catalytic cycle highlighting the accelerating effect of aldehydes on oxidative addition vs. the destabilizing effect on boronic acids.
Part 3: Experimental Protocols
Protocol A: The "Workhorse" Condition (Robust Substrates)
Best for: Coupling 4-bromobenzaldehyde with stable aryl boronic acids.
Reagents:
-
4-Bromobenzaldehyde (1.0 equiv)[3]
-
Aryl boronic acid (1.2 equiv)[3]
- (3-5 mol%)
- (2.0 equiv, 2M aqueous solution)[2]
-
Solvent: DME (Dimethoxyethane) or Toluene.
Step-by-Step:
-
Degassing: Charge a reaction vessel with the aryl halide, boronic acid, and
. Evacuate and backfill with Argon ( ). Note: Oxygen promotes homocoupling.[1][4] -
Solvent Addition: Add degassed DME and the 2M
solution (ratio 3:1 organic:aqueous). -
Reaction: Heat to reflux (
) for 4–12 hours. Monitor by TLC/HPLC. -
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over
. -
Purification: Flash chromatography. Pro-Tip: If the aldehyde product streaks on silica, add 1% triethylamine to the eluent.
Protocol B: The "Sensitive" Condition (Formyl-Boronic Acids)
Best for: Coupling Aryl halides with 4-formylphenylboronic acid. Prevents protodeboronation.[5]
Reagents:
-
Aryl Bromide (1.0 equiv)[6]
-
4-Formylphenylboronic acid (1.1 equiv) — Use slight excess only.
- (3 mol%)
- (3.0 equiv) — Anhydrous preferred to minimize hydrolysis.
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step:
-
Setup: In a glovebox or under strict Schlenk conditions, combine halide, boronic acid, base, and catalyst.
-
Solvation: Add anhydrous 1,4-Dioxane.
-
Activation: Heat to
. -
Rationale: The use of anhydrous phosphate and dppf (a bidentate ligand) stabilizes the catalytic intermediates and minimizes the concentration of free water, thereby suppressing the hydrolytic deboronation pathway.
Protocol C: Industrial "Green" Condition
Best for: Large-scale synthesis where solvent toxicity is a concern.
Reagents:
- (1 mol%)
-
Ligand: TPPTS (Water-soluble phosphine) (2 mol%)
-
Base:
[1][6][7] -
Solvent: Ethanol/Water (1:1).
Step-by-Step:
-
Dissolve catalyst and ligand in the water/ethanol mix to form the active catalyst in situ.
-
Stir vigorously at
in open air (if high catalyst loading) or under (for efficiency). -
Benefit: Product often precipitates out upon cooling, allowing for filtration-based isolation.
Part 4: Data & Troubleshooting
Optimization Decision Matrix
| Variable | Condition | Recommendation | Reason |
| Boronic Acid | Electron-Poor (e.g., Formyl) | Use Protocol B (Anhydrous) | High risk of C-B bond cleavage (Protodeboronation). |
| Aryl Halide | Ortho-substituted | Use Buchwald Ligands (SPhos/XPhos) | Steric hindrance prevents transmetallation with standard ligands. |
| Base | Sensitive Aldehyde | Avoids Cannizzaro disproportionation common with hydroxides. | |
| Solvent | Non-polar reactants | Toluene/Water | Better solubility for lipophilic biphenyls. |
Troubleshooting Guide (Self-Validating)
| Symptom | Diagnosis | Corrective Action |
| Low Yield + Benzaldehyde formation | Protodeboronation of Boronic Acid | Switch to anhydrous conditions (Protocol B). Lower temperature. |
| Homocoupling (Biaryl-Biaryl) | Oxidation of Catalyst | Improve degassing (freeze-pump-thaw). Reduce catalyst loading. |
| Alcohol/Acid Byproducts | Cannizzaro Reaction | Switch base from hydroxide/alkoxide to Carbonate or Phosphate. |
| No Reaction | Catalyst Poisoning or Sterics | Switch to |
Workflow Visualization: Condition Selection
Caption: Decision tree for selecting the optimal protocol based on substrate electronic and steric properties.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
-
BenchChem. (2025).[7] Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis. BenchChem Application Notes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-bromobenzaldehyde and 3-ethoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a wide array of organic compounds, including polyolefins, styrenes, and substituted biphenyls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][4] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents contribute to its widespread adoption.[5]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde with 3-ethoxyphenylboronic acid to synthesize 4-(3-ethoxyphenyl)benzaldehyde. This transformation is a representative example of Csp2-Csp2 bond formation, a critical step in the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer guidance on reaction monitoring, product characterization, and troubleshooting.
Mechanistic Principles of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (4-bromobenzaldehyde) to a coordinatively unsaturated Pd(0) complex.[6][7][8] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate.[1][5][6] The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > Br > OTf >> Cl.[9]
-
Transmetalation: This is a crucial step where the organic group from the organoboron species (3-ethoxyphenylboronic acid) is transferred to the palladium(II) complex.[1][10][11] The presence of a base is essential for this step to occur.[1][2][12] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[2][13][14][15]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate.[1][6] The two organic groups couple to form the desired biaryl product, 4-(3-ethoxyphenyl)benzaldehyde, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][6][16]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Bromobenzaldehyde | ≥99% | Sigma-Aldrich | 1122-91-4 |
| 3-Ethoxyphenylboronic acid | ≥97% | Combi-Blocks | 100501-26-8 |
| Palladium(II) acetate (Pd(OAc)₂) | 99.98% trace metals basis | Sigma-Aldrich | 3375-31-3 |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich | 603-35-0 |
| Potassium Carbonate (K₂CO₃) | ≥99%, anhydrous | Fisher Scientific | 584-08-7 |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 |
| Ethanol | 200 proof, absolute | Decon Labs | 64-17-5 |
| Water | Deionized | - | 7732-18-5 |
| Ethyl acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv), 3-ethoxyphenylboronic acid (1.83 g, 11.0 mmol, 1.1 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (45 mg, 0.20 mmol, 2 mol%) and triphenylphosphine (105 mg, 0.40 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
To the flask, add a degassed solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL). Degassing can be achieved by sparging with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Periodically, take a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate alongside the starting materials (4-bromobenzaldehyde and 3-ethoxyphenylboronic acid) as references.
-
Visualize the spots under UV light. The reaction is complete when the spot corresponding to 4-bromobenzaldehyde has been consumed.
Work-up and Purification:
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate to afford the pure 4-(3-ethoxyphenyl)benzaldehyde.
Characterization of the Product
The identity and purity of the final product, 4-(3-ethoxyphenyl)benzaldehyde, should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.04 (s, 1H), 7.93 (d, J = 8.2 Hz, 2H), 7.68 (d, J = 8.2 Hz, 2H), 7.39 (t, J = 7.9 Hz, 1H), 7.21-7.16 (m, 2H), 6.96 (dd, J = 8.2, 2.4 Hz, 1H), 4.13 (q, J = 7.0 Hz, 2H), 1.46 (t, J = 7.0 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 191.9, 159.5, 146.1, 139.5, 135.6, 130.3, 130.0, 127.3, 119.8, 115.8, 115.1, 63.6, 14.8. |
| Mass Spectrometry (EI) | m/z calculated for C₁₅H₁₄O₂: 226.10; found: 226.1. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Impure reagents | - Use fresh palladium catalyst and phosphine ligand.- Ensure solvents are properly dried and degassed.- Check the purity of starting materials. |
| Incomplete reaction | - Insufficient reaction time or temperature- Ineffective base | - Extend the reaction time or increase the temperature slightly.- Consider using a stronger base such as K₃PO₄ or Cs₂CO₃.[2][17] |
| Formation of homocoupling byproducts | - Presence of oxygen | - Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. |
| Protodeborylation of the boronic acid | - Presence of acidic impurities- Prolonged reaction time at high temperature | - Use high-purity reagents and solvents.- Monitor the reaction closely and work up as soon as the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and efficient method for the synthesis of biaryl compounds. The protocol detailed herein for the coupling of 4-bromobenzaldehyde and 3-ethoxyphenylboronic acid provides a robust procedure for obtaining 4-(3-ethoxyphenyl)benzaldehyde in good yield. By understanding the underlying mechanism and paying careful attention to experimental details such as the exclusion of oxygen and the use of high-purity reagents, researchers can successfully apply this methodology to a wide range of substrates in their synthetic endeavors.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
HZPT Blog. why use base in suzuki coupling. [Link]
-
ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
RSC Publishing. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]
-
PMC. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]
-
PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
UVIC. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]
-
ACS Publications. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction a . [Link]
-
PMC. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
YouTube. Suzuki Coupling. [Link]
-
Chem 115 Myers. The Suzuki Reaction. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. blog.hzpt.com [blog.hzpt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. uwindsor.ca [uwindsor.ca]
Application Note: High-Efficiency Reductive Amination of 3'-ethoxy-[1,1'-biphenyl]-4-carbaldehyde
Abstract & Chemical Context
This guide details the reductive amination of 3'-ethoxy-[1,1'-biphenyl]-4-carbaldehyde , a versatile biphenyl scaffold often employed in the synthesis of GPCR modulators, liquid crystals, and organic semiconductors. While biphenyl aldehydes are generally stable, the steric bulk of the biaryl system and the lipophilicity introduced by the ethoxy substituent require specific solvent and reagent choices to maximize yield and minimize side reactions (such as reduction to the alcohol).
This note prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its mildness and chemoselectivity, while providing a secondary Titanium(IV) Isopropoxide protocol for sterically hindered or electron-deficient amines.
Substrate Analysis
-
Compound: this compound
-
CAS: [Representative Class: Biphenyl-4-carboxaldehydes][1][2][3]
-
Structure: A biphenyl core with a reactive aldehyde at the 4-position and an ethoxy group at the 3'-position.
-
Solubility Profile:
-
High: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).
-
Moderate: Methanol, Ethanol (often requires heating).
-
Low: Water, Hexanes.
-
Mechanistic Insight
Reductive amination proceeds via the formation of an iminium ion intermediate.[4] The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (NaBH₄) because STAB is less basic and selectively reduces the protonated iminium ion faster than the neutral aldehyde, preventing the formation of the alcohol byproduct (3'-ethoxy-[1,1'-biphenyl]-4-yl)methanol).
Reaction Pathway
The following diagram illustrates the equilibrium between the aldehyde and hemiaminal, followed by the irreversible reduction of the iminium species.
Figure 1: Mechanistic pathway of reductive amination using STAB. The reagent selectivity prevents the dashed-line side reaction.
Experimental Protocols
Method A: Direct Reductive Amination (Standard STAB Protocol)
Best for: Primary and unhindered secondary amines. Scale: 1.0 mmol (adaptable).
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aldehyde (Substrate) | 1.0 | Limiting Reagent |
| Amine | 1.1 - 1.2 | Nucleophile |
| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |
| 1,2-Dichloroethane (DCE) | N/A | Solvent (0.1 - 0.2 M concentration) |
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve This compound (1.0 equiv) in DCE (5–10 mL per mmol).
-
Amine Addition: Add the Amine (1.1 equiv).
-
Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.
-
-
Acid Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes to establish the hemiaminal/imine equilibrium.
-
Visual Check: The solution may become slightly warm or change color (often yellowing) as the imine forms.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature under nitrogen/argon atmosphere.
-
Time: Typically 2–16 hours. Monitor by TLC (Solvent: 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aldehyde peak.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Method B: Indirect Reductive Amination (Ti(OiPr)₄ Mediated)
Best for: Sterically hindered amines, electron-deficient anilines, or acid-sensitive substrates.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aldehyde | 1.0 | Limiting Reagent |
| Amine | 1.1 | Nucleophile |
| Titanium(IV) Isopropoxide | 1.5 - 2.0 | Lewis Acid / Water Scavenger |
| NaBH₄ | 1.5 | Reducing Agent |
| Ethanol (EtOH) | N/A | Solvent for reduction step |
Step-by-Step Procedure
-
Imine Formation: In a dry flask, mix the Aldehyde (1.0 equiv) and Amine (1.1 equiv).
-
Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5 equiv).
-
Note: The mixture will likely solidify or become a viscous oil. Stir (or swirl) at room temperature for 2–6 hours. For very difficult substrates, heat to 60°C.
-
-
Dilution: Once imine formation is complete (check via crude NMR or IR if necessary), dilute the mixture with absolute Ethanol (5 mL/mmol).
-
Reduction: Cool the solution to 0°C. Carefully add NaBH₄ (1.5 equiv).
-
Caution: Exothermic reaction with gas evolution.
-
-
Quench: Allow to warm to room temperature and stir for 2 hours. Quench by adding 1N NaOH or water.
-
Filtration: A heavy white precipitate (Titanium oxides) will form. Filter through a pad of Celite to remove the titanium salts. Rinse the pad with EtOAc.
-
-
Workup: Concentrate the filtrate to remove ethanol, redissolve in EtOAc, wash with brine, dry, and concentrate.
Workflow Visualization
Figure 2: Operational workflow for the standard STAB reductive amination protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance or poor solubility. | Switch to Method B (Ti-mediated). Ensure DCE is dry. |
| Aldehyde Reduction | Reducing agent is too strong or pH too low. | Ensure STAB is used, not NaBH₄ (unless Method B). Do not add excess acid beyond 1-2 equiv. |
| Dialkylation | Primary amine is over-reacting. | Use a large excess of amine (3–5 equiv) or switch to a stepwise protection-deprotection strategy. |
| Emulsion during Workup | Biphenyl lipophilicity + Titanium salts. | If Method B: Filter strictly through Celite. If Method A: Add more brine or a small amount of MeOH to break the emulsion. |
References
-
Abdel-Magid, A. F., et al. (1996).[4][5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1355-1356.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
Sources
- 1. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]
- 2. 4-Biphenylcarboxaldehyde | 3218-36-8 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Chemoselective Oxidation of 3'-Ethoxy-biphenyl-4-carbaldehyde
Executive Summary
This application note details the oxidation of 3'-ethoxy-biphenyl-4-carbaldehyde to its corresponding carboxylic acid. While aldehyde oxidation is a standard transformation, this specific substrate presents a chemoselectivity challenge due to the electron-rich 3'-ethoxy substituted ring.
Standard oxidants producing electrophilic species (e.g., unbuffered hypochlorite, bromine) pose a high risk of Electrophilic Aromatic Substitution (EAS) , leading to halogenated impurities on the B-ring.
This guide recommends two high-fidelity protocols:
-
Method A (Gold Standard): Pinnick Oxidation with Chlorine Scavenging.
-
Method B (Green/Alternative): TEMPO-mediated oxidation using Bis(acetoxy)iodobenzene (BAIB) to eliminate halogen sources entirely.
Substrate Analysis & Strategy
Chemical Structure & Reactivity
-
Substrate: 3'-ethoxy-biphenyl-4-carbaldehyde
-
Target: 3'-ethoxy-biphenyl-4-carboxylic acid[1]
-
Critical Feature: The ethoxy group (–OEt) at the 3' position activates the B-ring toward electrophilic attack.
-
Risk Factor: Oxidants that generate
or equivalents (e.g., Jones reagent with HCl impurities, or standard Anelli oxidation with excess bleach) can cause chlorination at the 2', 4', or 6' positions of the B-ring.
Strategic Pathway Selection
| Method | Reagents | Suitability | Risk Profile |
| Pinnick (Lindgren) | High | Low (if scavenger is used to trap | |
| TEMPO / Bleach | TEMPO, | Medium | High (Risk of ring chlorination by |
| TEMPO / BAIB | TEMPO, | High | Very Low (Halogen-free system). |
| Permanganate | Low | Moderate (Workup issues; solubility limits). |
Method A: Pinnick Oxidation (Recommended)
This method utilizes sodium chlorite (
Crucial Mechanism: The byproduct of the oxidation is hypochlorous acid (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| 1.5 - 2.0 | Primary Oxidant | |
| 3.0 - 5.0 | Buffer (Maintains pH ~3.5) | |
| 2-Methyl-2-butene | 10.0 - 15.0 | Scavenger (Traps |
| Solvent | -- |
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-ethoxy-biphenyl-4-carbaldehyde (1.0 equiv) in a mixture of
-BuOH and THF (2:1 ratio). Ensure complete solubility. -
Scavenger Addition: Add 2-methyl-2-butene (10-15 equiv). Note: This reagent is volatile; keep the flask cool.
-
Buffer Preparation: Dissolve
(3-5 equiv) in water. Add this solution to the reaction flask. The mixture may become biphasic.[4] -
Oxidant Addition: Dissolve
(1.5 equiv) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 15-30 minutes while stirring vigorously.-
Observation: A slight yellow color development is normal.
-
-
Reaction: Stir at room temperature (20-25°C) for 2–4 hours. Monitor by TLC or HPLC.
-
Quench: Once the aldehyde is consumed, carefully quench by adding saturated aqueous
(sodium sulfite) to destroy excess oxidant. Stir for 15 minutes. -
Workup (Isolation of Acid):
-
Evaporate volatile organics (
-BuOH/THF) under reduced pressure. -
The residue will likely be a suspension in water.
-
Acidification: Adjust the aqueous layer pH to ~2.0 using 1M HCl.
-
Precipitation: The product, 3'-ethoxy-biphenyl-4-carboxylic acid , should precipitate as a white solid.
-
Filtration: Filter the solid, wash copiously with water, and dry in a vacuum oven at 45°C.
-
Troubleshooting
-
Impurity Formation: If MS shows M+34 peaks (chlorination), increase the scavenger loading or switch to Resorcinol (1.5 equiv).
-
Stalled Reaction: If conversion stops at 80%, add a second portion of
(0.5 equiv) and buffer.
Method B: TEMPO-BAIB Oxidation (Halogen-Free)
For strict regulation environments where any risk of chlorinated impurities is unacceptable, this metal-free, halogen-free protocol is superior.
Reagents[5][6]
-
Catalyst: TEMPO (0.1 equiv)
-
Co-Oxidant: Bis(acetoxy)iodobenzene (BAIB) (1.1 - 1.2 equiv)
-
Solvent: Acetonitrile (
) / Water (1:1)
Protocol
-
Setup: Dissolve the aldehyde (1.0 equiv) in
(1:1 v/v). -
Addition: Add TEMPO (0.1 equiv) followed by BAIB (1.1 equiv).
-
Stir: Stir at ambient temperature. The reaction is typically faster than Pinnick (1–2 hours).
-
Workup:
-
Dilute with water.
-
Extract with Ethyl Acetate (EtOAc).
-
Extract the organic layer with 1M NaOH (The product moves to the aqueous phase as the carboxylate salt; neutral impurities remain in organics).
-
Separate phases. Acidify the aqueous phase with 1M HCl to precipitate the pure acid.
-
Filter and dry.
-
Visualization: Reaction Pathways & Logic
Figure 1: Mechanistic pathway of Pinnick oxidation highlighting the critical role of the scavenger in preventing side-reactions on the ethoxy-biphenyl core.
Analytical Validation
To ensure the protocol was successful, the following analytical checkpoints are required:
| Technique | Expected Result |
| 1H NMR | Disappearance of aldehyde singlet (~10.0 ppm). Appearance of broad carboxylic acid singlet (~12-13 ppm). Retention of ethoxy triplet/quartet signals. |
| HPLC | Shift in retention time (Acid is more polar than aldehyde, but less polar than expected if run in low pH buffers due to suppression of ionization). |
| Mass Spec | [M-H]- = 241.1 (Negative Mode). Check for M+34 peaks (Chlorine isotope pattern) to rule out EAS side reactions. |
Safety & Waste Management
-
Sodium Chlorite (
): Strong oxidizer.[5] Contact with combustible material may cause fire.[6] Do not mix directly with solid organic acids. -
2-Methyl-2-butene: Highly flammable and volatile.[6] Use in a fume hood.
-
Waste: The Pinnick reaction generates acidic aqueous waste containing chloride salts. Neutralize before disposal. The TEMPO/BAIB method generates iodobenzene (byproduct of BAIB), which must be collected in organic waste.
References
-
Pinnick Oxidation (Original): Balbs, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981 , 37, 2091–2096.
-
Scavenger Mechanism: Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973 , 27, 888.
-
TEMPO/BAIB Protocol: Epp, J. B.; Widlanski, T. S. J. Org. Chem.1999 , 64, 293–295.
-
Review of Aldehyde Oxidations: Tojo, G.; Fernandez, M. Oxidation of Aldehydes to Carboxylic Acids; Springer: New York, 2006.
Sources
- 1. PubChemLite - 4-biphenyl-(3'-ethoxy)carboxylic acid (C15H14O3) [pubchemlite.lcsb.uni.lu]
- 2. psiberg.com [psiberg.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for the Synthesis of Biphenyl Carbaldehyde Intermediates in Liquid Crystal Development
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Biphenyl Carbaldehydes in Liquid Crystal Synthesis
Biphenyl derivatives are fundamental building blocks in the design and synthesis of liquid crystalline materials.[1] Their rigid, elongated structure contributes to the formation of the mesophases that are characteristic of liquid crystals. Among these derivatives, biphenyl carbaldehydes are particularly valuable intermediates. The aldehyde functional group serves as a versatile handle for subsequent chemical transformations, allowing for the introduction of various terminal groups and the extension of the molecular core. This adaptability is crucial for fine-tuning the physical properties of the final liquid crystal, such as its clearing point, viscosity, and dielectric anisotropy. These properties, in turn, dictate the performance of the material in applications like liquid crystal displays (LCDs) and other electro-optical devices. This guide provides a detailed overview of the synthetic routes to biphenyl carbaldehyde intermediates, with a focus on practical, scalable, and efficient methodologies.
Synthetic Strategies for Biphenyl Carbaldehyde Intermediates
The construction of the biphenyl skeleton is the cornerstone of synthesizing these crucial intermediates. Several synthetic methodologies can be employed, with the choice often depending on the availability of starting materials, desired substitution patterns, and scalability.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful and Versatile Tool
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prevalent and effective method for synthesizing unsymmetrical biaryls, including biphenyl carbaldehydes.[2][3] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[3]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used.[2] The choice of catalyst and accompanying phosphine ligands can significantly impact reaction efficiency and substrate scope.[1]
-
Base: A base, typically sodium carbonate or potassium carbonate, is essential for the transmetalation step of the catalytic cycle.[2][4]
-
Solvent: A mixture of an organic solvent (like 1-propanol or THF) and water is often employed to dissolve both the organic and inorganic reagents.[2]
-
Aryl Halide and Boronic Acid: The reactivity of the aryl halide follows the order I > Br > Cl.[1] Arylboronic acids are generally stable, commercially available, and their byproducts are non-toxic and easily removed.[3]
The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the synthesis of biphenyl carbaldehyde via the Suzuki-Miyaura cross-coupling reaction.
Alternative Synthetic Routes
While the Suzuki coupling is highly favored, other methods can be employed for the synthesis of biphenyl carbaldehydes.
-
Grignard Reaction: The reaction of a Grignard reagent, such as phenylmagnesium bromide, with a protected bromobenzaldehyde derivative can be a viable route.[5][6] However, the high reactivity of Grignard reagents can sometimes lead to side reactions, and careful control of reaction conditions is necessary.[7][8]
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to introduce an acyl group onto a biphenyl core, which can then be converted to an aldehyde.[1] For instance, biphenyl can be acylated with acetyl chloride in the presence of a Lewis acid like aluminum chloride, followed by oxidation or reduction to the aldehyde.
Detailed Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde via Modified Suzuki Coupling
This protocol is adapted from a well-established and scalable procedure.[2]
Materials and Reagents:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
1-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Saturated brine solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Activated carbon (e.g., Darco G-60)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.1 eq), sodium carbonate (3.0 eq), and triphenylphosphine (0.04 eq).
-
Solvent Addition: Add a mixture of 1-propanol and deionized water (e.g., 3:1 v/v).
-
Catalyst Addition: Add palladium(II) acetate (0.01 eq) to the slurry.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[2] The reaction is typically complete within a few hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional portions of ethyl acetate.[2]
-
Combine the organic layers and wash with saturated brine.[2]
-
-
Decolorization and Drying:
-
Purification:
-
Filter the mixture to remove the activated carbon and sodium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Recrystallize the crude solid from a mixture of hexanes and methanol to afford pure 4-biphenylcarboxaldehyde as pale yellow crystals.[2]
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
Data Presentation: Key Parameters in Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes the impact of key variables on the synthesis of biphenyl carbaldehydes.
| Parameter | Common Choices | Impact on Reaction |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst choice affects reaction rate and efficiency. Different catalysts may be required for less reactive aryl chlorides. |
| Ligand | PPh₃, SPhos, XPhos | Ligands stabilize the palladium catalyst and influence its reactivity. Bulky, electron-rich phosphines can improve yields with challenging substrates.[1] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. The choice of base can affect reaction kinetics and prevent side reactions.[1][2] |
| Solvent System | Toluene/Water, THF/Water, 1-Propanol/Water | A biphasic solvent system is often used to dissolve both the organic and inorganic reactants.[2] |
| Leaving Group (on Aryl Halide) | I, Br, Cl, OTf | The reactivity of the aryl halide is dependent on the C-X bond dissociation energy (I > Br > Cl > OTf).[1] |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature and time. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if the catalyst is sensitive to air.
-
Side Reactions: The formation of homocoupled products can sometimes be an issue. This can often be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions.
-
Purification Challenges: If the product is difficult to purify, consider column chromatography as an alternative to recrystallization.[2]
Conclusion
The synthesis of biphenyl carbaldehyde intermediates is a critical step in the development of novel liquid crystalline materials. The Suzuki-Miyaura cross-coupling reaction stands out as a robust, versatile, and scalable method for this purpose. By understanding the underlying principles of this reaction and carefully controlling the experimental parameters, researchers can efficiently synthesize a wide range of biphenyl carbaldehyde building blocks, paving the way for the creation of new liquid crystals with tailored properties for advanced applications.
References
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. Organic Syntheses.
- Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. MDPI.
- Synthesis of 4-biphenylcarboxaldehyde. PrepChem.com.
- Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nem
- Mesomorphic Properties of Biphenyl Derivatives with Cholesteryl Moiety. Sciforum.
- 2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. Organic Syntheses.
- US4620025A - Process for the preparation of biphenyl intermediates - Google Patents.
- Application of Fundamental Organometallic Chemistry to the Development of a Gold-Catalyzed Synthesis of Sulfinate Deriv
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Biphenyl-based liquid crystal precursors with alkanoate and hydroxyl group.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived
- Grignard Reagents. Chemistry LibreTexts.
- How to remove biphenyl
- Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzo
- Synthesis, characterization, mesogenic properties, and DFT studies of unsymmetrical liquid crystalline dimers of biphenyl.
- the-grignard-synthesis-of-triphenylmethanol.pdf. TSI Journals.
- Single-step synthesis of shaped polymeric particles using initiated chemical vapor deposition in liquid crystals. PMC.
- (r)-3-methyl-3-phenyl-1-pentene - Organic Syntheses Procedure. Organic Syntheses.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Suzuki reaction. Wikipedia.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. tsijournals.com [tsijournals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde
Case ID: PUR-BIPH-ALD-004 Topic: Recrystallization & Impurity Management Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are likely synthesizing 3'-ethoxy-[1,1'-biphenyl]-4-carbaldehyde via a Suzuki-Miyaura cross-coupling reaction. This intermediate is critical in medicinal chemistry and organic optoelectronics (OLEDs).
The purification of this compound presents a specific set of challenges due to its hybrid structure: a lipophilic biphenyl core paired with a reactive, moderately polar aldehyde and an ethoxy ether linkage.
| Property | Characteristic | Implication for Purification |
| Core Structure | Biphenyl (Aromatic) | Low water solubility; high solubility in aromatics/halogenated solvents. |
| Functional Groups | Aldehyde (-CHO), Ethoxy (-OEt) | Susceptible to oxidation (to carboxylic acid); provides handle for polar interactions. |
| Likely Impurities | Palladium (Pd), Boronic Acids, Homocouplings | Requires hot filtration or scavenger steps; separation based on polarity differences. |
| Physical State | Solid (Likely MP: 50–70 °C)* | High risk of "oiling out" if solvent boiling point exceeds melting point. |
*Note: Based on structural analogs like 4-biphenylcarboxaldehyde (MP ~58°C).[1]
Solvent System Selection
Q: What is the primary solvent system recommended for this recrystallization?
A: We recommend a Binary Solvent System (Solvent/Anti-Solvent) over a single solvent. This provides greater control over the saturation point, which is critical for low-melting solids to prevent oiling out.
Primary Recommendation: Ethyl Acetate / Hexanes (or Heptane)[1][2]
-
Why: The aldehyde and ether functionalities dissolve well in warm Ethyl Acetate (EtOAc). The non-polar biphenyl core is soluble in Hexanes but less so than in EtOAc. Adding Hexanes lowers the polarity gradually, forcing the product out of solution while keeping non-polar impurities (like homocoupled biphenyls) or very polar impurities (salts) in solution or undissolved.
-
Ratio: Start with 1:3 (EtOAc:Hexanes) and adjust.
Alternative: Ethanol (95%)
-
Why: Ethanol is excellent for biphenyl derivatives. It dissolves the compound at reflux but has poor solubility at room temperature.
-
Risk: If your compound contains unreacted boronic acid, it may co-crystallize in ethanol.
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| EtOAc / Hexanes | High | Best control.[2] Use Heptane if a higher boiling point is needed (safer than Hexane).[3] |
| Ethanol (95%) | High | Classic "first try." Good for removing inorganic salts. |
| Toluene | Medium | Good for very insoluble derivatives, but hard to remove (high BP). Risk of oiling out.[4] |
| Acetone / Water | Low | Water often causes "oiling out" with lipophilic aldehydes before crystallization occurs. |
Standard Operating Procedure (SOP)
Q: How do I perform the purification to ensure Pd removal and maximum yield?
Follow this Self-Validating Protocol . The "Hot Filtration" step is mandatory for Suzuki coupling products to remove Palladium black (grey dust).
Phase 1: Dissolution & Filtration[5]
-
Crude Prep: Dry your crude solid thoroughly.[5] Water interferes with crystallization.
-
Dissolution: Place crude in an Erlenmeyer flask. Add Ethyl Acetate just enough to cover the solid.
-
Heating: Heat to a gentle boil (approx. 70-75°C). Add more EtOAc slowly until the solid mostly dissolves.
-
Checkpoint: If black specks (Pd) or white salts remain undissolved after adequate solvent addition, STOP . Do not add infinite solvent.
-
-
Pd Removal (Crucial): While boiling, add a small amount of activated charcoal (if solution is dark). Filter the HOT solution through a pre-warmed glass funnel with a fluted filter paper (or Celite pad) into a clean, pre-heated flask.
-
Why: This removes insoluble Pd and salts. If you skip this, your crystals will be grey.
-
Phase 2: Crystallization[1]
-
Reheating: The filtrate may have cooled. Reheat to a gentle boil.
-
Anti-Solvent Addition: Slowly add Hexane (or Heptane) dropwise to the boiling solution.
-
The Cloud Point: Continue adding Hexane until a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of EtOAc to clear the solution back to transparent.
-
Cooling: Remove from heat. Let it cool to room temperature undisturbed .
-
Insulation: If the flask cools too fast, you will get oil. Wrap the flask in a paper towel to slow cooling.
-
-
Final Harvest: Cool in an ice bath for 20 minutes. Filter crystals via Buchner funnel. Wash with cold Hexane.
Workflow Visualization
Figure 1: Step-by-step workflow for the purification of biphenyl aldehydes, emphasizing the critical hot filtration step for catalyst removal.
Troubleshooting Guide (FAQ)
Q: My product turned into a sticky oil at the bottom of the flask instead of crystals. (Oiling Out)
-
Cause: The solution became supersaturated at a temperature above the melting point of your compound. This is common with biphenyl aldehydes (MP ~60°C).
-
Solution:
-
Reheat: Bring the mixture back to a boil until the oil dissolves.
-
Add Solvent: Add a small amount of the good solvent (EtOAc). You need to lower the saturation slightly.
-
Seed: If you have any solid crystals from a previous batch, add a "seed crystal" as the solution cools to ~50°C.
-
Scratch: Use a glass rod to scratch the inner wall of the flask at the liquid line. This creates nucleation sites.
-
Q: The crystals are grey or off-white.
-
Cause: Palladium contamination.
-
Solution: You must re-dissolve and perform the Hot Filtration step with Activated Charcoal (Darco) or filter through a Celite pad. Palladium does not crystallize; it gets trapped in the lattice.
Q: My yield is very low (<40%).
-
Cause A: Too much solvent (product remains in mother liquor).
-
Cause B: Impurities are highly soluble and keeping the product in solution.
-
Solution: Rotovap the mother liquor down to 20% volume and repeat the crystallization (Second Crop). Note: The second crop is usually less pure.
Q: The aldehyde peak in NMR is small, and there is a broad peak around 10-12 ppm.
-
Cause: Oxidation. Your aldehyde has oxidized to a carboxylic acid (3'-ethoxy-[1,1'-biphenyl]-4-carboxylic acid).
-
Solution: Recrystallization might separate the acid (more polar) from the aldehyde. Use the EtOAc/Hexane method; the acid will likely stay in solution or precipitate differently. In the future, dry the crystals under nitrogen or argon, not in an air oven.
Troubleshooting Logic Tree
Figure 2: Decision tree for resolving common crystallization failures.
References
-
Organic Syntheses , Coll. Vol. 9, p. 53 (1998); Vol. 75, p. 53 (1997). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. (Describes the purification of the parent compound via flash chromatography and crystallization).
-
Sigma-Aldrich (Merck) . Solvent Miscibility and Polarity Charts. (Essential for designing the EtOAc/Hexane solvent system).
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 7095, Biphenyl. (Provides solubility data for the biphenyl core: insoluble in water, soluble in ethanol/ether).
-
University of Rochester, Department of Chemistry . Not Voodoo: Solvents for Recrystallization. (General guide for solvent selection in organic synthesis).
Sources
separation of homocoupling byproducts from biphenyl carbaldehyde
Topic: Separation of Homocoupling Byproducts (Biphenyl) from Biphenyl Carbaldehyde Ticket ID: SUZUKI-PUR-001 Status: Open
Executive Summary: The "Suzuki Sandwich"
The Problem: You have performed a Suzuki-Miyaura coupling to synthesize 4-biphenylcarbaldehyde . However, your crude mixture contains a significant amount of biphenyl (derived from the oxidative homocoupling of phenylboronic acid) or 4,4'-bis(aldehyde)biphenyl (from the halide).
The Challenge: Biphenyl and biphenyl carbaldehyde share similar structural backbones. They often co-elute on standard silica gel flash chromatography because the polarity difference between the aldehyde group and the aromatic ring is sometimes insufficient to overcome the massive
The Solution: Do not rely solely on chromatography. The most robust, scalable, and chemically specific method for this separation is Bisulfite Adduct Formation . This guide prioritizes chemical separation over physical separation.
Primary Protocol: The Bisulfite "Magic Bullet"
This method chemically tags the aldehyde, pulling it into the aqueous phase while the greasy homocoupled biphenyl remains in the organic phase.
The Mechanism
Sodium bisulfite (
Step-by-Step Workflow
Reagents Needed:
-
Saturated aqueous Sodium Bisulfite (
)[2] -
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (
) -
Sodium Hydroxide (NaOH) or Sodium Carbonate (
)
Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a minimal amount of Methanol (approx. 5-10 mL per gram of crude).
-
Why? Aldehydes react faster with bisulfite in the presence of alcohol co-solvents.
-
-
Adduct Formation: Add an excess (2-3 equiv) of saturated aqueous
. Shake vigorously for 15–30 minutes.-
Observation: A white precipitate may form.[3] This is good; it is the adduct.
-
-
The Wash (Removal of Biphenyl):
-
Add Ethyl Acetate (or Ether) and water to the mixture.
-
Transfer to a separatory funnel and shake.
-
CRITICAL STEP: Keep the Aqueous Layer (bottom). This contains your product.
-
Discard the Organic Layer (top). This contains the biphenyl homocoupling impurity.
-
-
Regeneration:
-
Place the aqueous layer (and any precipitate) back into a flask.
-
Slowly add base (10% NaOH or saturated
) until pH > 10. -
Observation: The solution will turn cloudy as the free aldehyde regenerates and precipitates out of the water.
-
-
Extraction: Extract the regenerated aqueous layer 3x with EtOAc. Dry over
, filter, and concentrate.
Visualization: Bisulfite Purification Logic
Caption: Workflow for chemoselective isolation of aldehydes using bisulfite adducts.
Secondary Protocol: Chromatographic Troubleshooting
If you cannot use bisulfite (e.g., if your molecule has other acid/base sensitive groups), you must optimize the chromatography.
Why Standard Silica Fails
Biphenyl and biphenyl carbaldehyde are both "flat" aromatic systems. On standard silica with Hexane/EtOAc, they often streak or co-elute because the adsorption is dominated by the aromatic rings rather than the carbonyl dipole.
The "Pi-Selectivity" Fix
You need a stationary phase that interacts differently with the electron density of the rings.
| Variable | Recommendation | Reasoning |
| Stationary Phase | Phenyl-Hexyl or Biphenyl (HPLC/Prep) | These columns utilize |
| Flash Solvent | Toluene / Ethyl Acetate | Toluene is an aromatic solvent. It competes for |
| Gradient | DCM / Hexane | Start with 100% Hexane and slowly gradient to 50% DCM. DCM solubilizes the aldehyde better than the biphenyl. |
Visualization: Chromatographic Decision Matrix
Caption: Decision tree for optimizing chromatographic separation of biaryl mixtures.
Troubleshooting & FAQs
Q1: The bisulfite adduct formed a solid clump that won't dissolve in the water layer. What do I do?
A: This is common with large aromatic aldehydes.
-
Fix: Do not try to dissolve it. Filter the solid precipitate out.[6] Wash the solid on the filter paper with pure Ethyl Acetate (to wash away the biphenyl). Then, suspend the solid in water and add base to regenerate the aldehyde directly from the suspension.
Q2: I lost my product! It's not in the organic or the aqueous layer.
A: It is likely trapped in the "rag layer" (emulsion) or precipitated as the adduct.
-
Check: Did you filter the interface? The bisulfite adduct of biphenyl carbaldehyde is bulky and often crashes out. Treat any solid precipitate as your product.
Q3: Can I prevent the homocoupling in the first place?
A: Yes. Homocoupling is usually oxidative.
-
Degassing: Ensure rigorous degassing of solvents (sparging with Argon for 20 mins).
-
Base Addition: Add the base last or use a weaker base (
instead of ) if possible. -
Catalyst: High catalyst loading increases homocoupling. Reduce Pd loading to <1 mol%.
Q4: Is recrystallization an option?
A: Yes, but it results in lower yields than bisulfite.
-
Solvent System: Biphenyl carbaldehyde is significantly more soluble in hot Ethanol than biphenyl is. Dissolve in minimum hot EtOH, let cool slowly. The biphenyl impurity often stays in the mother liquor (or vice versa depending on concentration), but co-crystallization is a high risk.
References
-
BenchChem. (2025).[2][7] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from
-
University of Rochester. (n.d.). Bisulfite Workup for Removal of Aldehydes. Department of Chemistry. Retrieved from
-
Boucher, M. M., et al. (2017).[6] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[6]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Biphenylcarboxaldehyde Product Specification. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Infrared Carbonyl Stretch of Biphenyl-4-Carbaldehyde
Introduction: The Carbonyl Vibration as a Molecular Probe
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for identifying functional groups, which are the reactive centers of molecules. Among the various vibrational modes, the carbonyl (C=O) stretching frequency is one of the most informative, appearing as a strong, sharp absorption band typically in the 1650-1850 cm⁻¹ region of the IR spectrum.[1][2][3] Its exact position is exquisitely sensitive to the local electronic environment, making it a powerful diagnostic tool for probing the effects of molecular structure, such as conjugation and substituent effects.[4][5][6]
This guide provides an in-depth comparative analysis of the carbonyl stretching frequency in biphenyl-4-carbaldehyde (also known as 4-phenylbenzaldehyde). We will objectively compare its performance with key alternatives—benzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde—supported by experimental data. Through a detailed examination of the underlying electronic principles and a robust experimental protocol, this document will serve as a practical reference for the structural elucidation of aromatic aldehydes.
Theoretical Framework: Electronic Influences on the C=O Stretching Frequency
The vibrational frequency of the C=O bond is primarily determined by two factors: the masses of the carbon and oxygen atoms and the force constant of the bond, which is a measure of its strength. Any structural feature that alters the electron density distribution within the carbonyl group will change the bond strength and thus shift the absorption frequency. In aromatic aldehydes, the key influences are resonance (conjugation) and inductive effects.
-
Resonance Effect: Conjugation of the carbonyl group with the aromatic π-system delocalizes the π-electrons, including those of the C=O bond. This delocalization imparts more single-bond character to the carbonyl bond, effectively weakening it. A weaker bond has a lower force constant, resulting in a shift of the C=O stretching frequency to a lower wavenumber (a redshift).[4][5][6]
-
Inductive Effect: This effect involves the polarization of σ-bonds by electronegative or electropositive groups. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl carbon through the sigma framework, which tends to strengthen the C=O bond and increase its stretching frequency (a blueshift). Conversely, electron-donating groups (EDGs) push electron density towards the carbonyl group, which can slightly weaken the bond and lower the frequency.[4]
In substituted benzaldehydes, these two effects often operate simultaneously. The net result on the C=O frequency depends on which effect is dominant.
Comparative Analysis of Carbonyl Stretching Frequencies
The extended π-system of biphenyl-4-carbaldehyde provides a unique case for examining the principles of conjugation. By comparing its C=O stretching frequency to that of benzaldehyde and its derivatives with electron-donating and electron-withdrawing substituents, we can precisely map the electronic landscape of the carbonyl group.
| Compound | Substituent (para-) | Substituent Type | Carbonyl (C=O) Stretching Frequency (cm⁻¹) |
| Biphenyl-4-carbaldehyde | -C₆H₅ | Extended Conjugation | 1700 [7] |
| Benzaldehyde | -H | Reference | 1702[4] |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong Electron-Donating | 1696[4] |
| 4-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | 1709[4] |
Analysis of Experimental Data:
-
Benzaldehyde (1702 cm⁻¹): This serves as our baseline. The carbonyl group is conjugated with a single phenyl ring, which lowers the frequency from a typical non-conjugated aldehyde (around 1720-1740 cm⁻¹).[5][8]
-
Biphenyl-4-carbaldehyde (1700 cm⁻¹): The addition of a second phenyl ring in the para position extends the conjugated π-system. This enhanced delocalization of electron density across the biphenyl system further weakens the C=O bond compared to benzaldehyde, resulting in a shift to a lower wavenumber.[7] The observed value of 1700 cm⁻¹ clearly demonstrates the impact of this extended conjugation.[7]
-
4-Methoxybenzaldehyde (1696 cm⁻¹): The methoxy group (-OCH₃) is a strong electron-donating group through resonance. The lone pairs on the oxygen atom are delocalized into the aromatic ring and onto the carbonyl group. This significantly increases the single-bond character of the C=O bond, leading to a pronounced shift to a lower frequency compared to benzaldehyde.[4]
-
4-Nitrobenzaldehyde (1709 cm⁻¹): The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects. It strongly pulls electron density away from the aromatic ring and the carbonyl group. This withdrawal of electrons increases the double-bond character and strengthens the C=O bond, causing a noticeable shift to a higher frequency relative to benzaldehyde.[4]
The following diagram illustrates the influence of these substituents on the carbonyl bond character and, consequently, its IR stretching frequency.
Caption: Electronic effects of substituents on C=O stretching frequency.
Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data is contingent upon a meticulous experimental procedure. The following protocol for acquiring the IR spectrum of a solid aromatic aldehyde using the KBr pellet method ensures high-quality, reproducible results.
Objective: To accurately measure the carbonyl (C=O) stretching frequency of solid biphenyl-4-carbaldehyde.
Materials:
-
Biphenyl-4-carbaldehyde
-
Spectroscopy-grade potassium bromide (KBr), dried in an oven at >100°C for at least 4 hours and stored in a desiccator.
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Grinding and Mixing:
-
Place the KBr in the agate mortar and grind it for about a minute to ensure a fine, consistent powder.
-
Add the biphenyl-4-carbaldehyde sample to the mortar.
-
Grind the mixture vigorously for 2-5 minutes until it is a homogenous, fine powder. The particle size should be less than the wavelength of the IR radiation (~2 µm) to minimize scattering.[9]
-
-
Loading the Die:
-
Carefully transfer a portion of the powder mixture into the pellet die. Ensure an even distribution of the powder.
-
-
Pressing the Pellet:
-
Place the die into the hydraulic press.
-
Apply a vacuum to the die for 1-2 minutes to remove trapped air and moisture, which can cause the pellet to be opaque.
-
Slowly increase the pressure to approximately 8-10 tons.
-
Hold the pressure for 2-3 minutes. This allows the KBr to undergo plastic deformation and form a transparent, glass-like pellet.[9]
-
Slowly release the pressure to prevent the pellet from cracking.
-
-
Spectral Acquisition:
-
Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
First, acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the strong, sharp absorption band in the 1680-1720 cm⁻¹ region.
-
Use the software to accurately determine the wavenumber of the peak maximum. This value corresponds to the C=O stretching frequency.
-
The following diagram outlines this experimental workflow.
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A Comparative Guide to HPLC Purity Analysis of Biphenyl Carbaldehydes for Pharmaceutical Development
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Biphenyl carbaldehydes represent a significant class of compounds, often serving as key intermediates or structural motifs in drug synthesis.[1] Their aromatic nature and reactive aldehyde group necessitate robust analytical methods to detect and quantify impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these compounds, grounded in scientific principles and practical expertise. We will explore the critical choices in stationary phase, mobile phase composition, and method validation that underpin a reliable, stability-indicating purity assay.
The Critical Role of Method Specificity in Purity Analysis
The primary goal of an HPLC purity method is to separate the main compound from all potential impurities, including process-related impurities (from synthesis) and degradation products.[2][3] A well-developed, "stability-indicating" method is one that can resolve the API from any degradants that may form under stress conditions such as heat, light, acid, base, and oxidation.[4][5] This is mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure that the analytical procedure is fit for its intended purpose.[6][7]
The biphenyl scaffold, with its two connected phenyl rings, and the reactive carbaldehyde group present unique chromatographic challenges. The selection of the HPLC column and mobile phase is paramount in achieving the necessary selectivity to resolve closely related structures.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor influencing chromatographic resolution. For biphenyl carbaldehydes, which are moderately nonpolar, reversed-phase HPLC is the predominant technique. We will compare the three most common reversed-phase columns: C18, C8, and Phenyl.
Stationary Phase Selection Logic
Caption: HPLC purity analysis workflow.
Materials and Reagents
-
Biphenyl-4-carbaldehyde sample
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
HPLC grade water
-
Phosphoric Acid (85%)
-
Reference standards for known impurities (if available)
Chromatographic Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary pump system with UV detector. |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides unique π-π selectivity for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acid modifier to ensure sharp peak shape. |
| Mobile Phase B | Acetonitrile | Good organic solvent with low UV cutoff. |
| Gradient | 0-20 min: 50% to 90% B; 20-25 min: 90% B | Gradient elution ensures elution of late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Biphenyl systems have strong absorbance at this wavelength. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample is fully dissolved and compatible with mobile phase. |
Procedure
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC grade water. Mobile Phase B is 100% Acetonitrile. Degas both solutions before use.
-
Standard Preparation: Accurately weigh about 10 mg of the biphenyl-4-carbaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard (0.1 mg/mL) using the sample diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%, and the tailing factor should be between 0.8 and 1.5.
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions.
-
Calculation: Calculate the percentage of any impurity in the sample using the principle of area normalization, or against a qualified reference standard if available.
Method Validation and Trustworthiness
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. [8]
-
Specificity: Demonstrated by performing forced degradation studies. [9]The sample is stressed under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products. [10]The method must be able to separate the main peak from all degradation peaks.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte. [8]This is typically assessed over a range from the reporting limit to 150% of the specification limit for impurities. [2]A correlation coefficient (R²) of >0.995 is generally required. [8]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. [9]LOD is often determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1. [9]* Accuracy & Precision: Accuracy is the closeness of the test results to the true value, often determined by recovery studies. Precision is the degree of agreement among individual tests, assessed at different levels (repeatability, intermediate precision). [3]
Conclusion
The selection of an appropriate HPLC method for the purity analysis of biphenyl carbaldehydes is a multi-faceted process that requires a deep understanding of chromatographic principles. While C18 columns are a reliable starting point, Phenyl stationary phases often provide superior selectivity for resolving closely related aromatic impurities due to their unique π-π interaction capabilities. This enhanced selectivity, combined with careful optimization of the mobile phase and rigorous method validation, is essential for developing a robust, reliable, and stability-indicating method. Such a method is not just an analytical procedure; it is a critical component in ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- SIELC Technologies. (2018, May 16). [1,1'-Biphenyl]-4-carboxaldehyde.
-
Chavan, B. B., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 939–945. Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
-
HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]
-
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173. Retrieved from [Link]
-
Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SMGroup Open Access Journals. Retrieved from [Link]
-
Rasmussen, H. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114327. Retrieved from [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Valmik, P. B., & Pande, V. V. (2018). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. IOSR Journal of Pharmacy and Biological Sciences, 13(1), 54-61. Retrieved from [Link]
-
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. Retrieved from [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
de Montigny, P., et al. (1990). Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. Analytical Chemistry, 62(22), 2503-2507. Retrieved from [Link]
-
Restek. (n.d.). Biphenyl, the Go To Phase for LC-MS Method Development. Separation Science. Retrieved from [Link]
-
Kéki, S., et al. (2014). The determination of GC-MS relative molar responses of benzene and biphenyl derivatives. Journal of Mass Spectrometry, 49(7), 618-624. Retrieved from [Link]
-
Ferdinandusse, S., et al. (2004). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research, 45(1), 181-186. Retrieved from [Link]
-
Sharma, G., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4567-4572. Retrieved from [Link]
-
Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
-
Patel, B., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International, 28(4), 1-17. Retrieved from [Link]
-
Kim, H. S., et al. (2019). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Brazilian Journal of Microbiology, 50(4), 981-988. Retrieved from [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-4-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
Dodd, A. D., et al. (2024). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Physical Chemistry Chemical Physics, 26(25), 20087-20095. Retrieved from [Link]
-
Uemura, S., et al. (2007). A rapid ultra-performance liquid chromatography (UPLC™)/mass spectrometry– Applications in doping control. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (15). Sport und Buch Strauß. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde
In the fields of pharmaceutical research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction vessel. The final, and arguably most critical, phase of this lifecycle is its proper disposal. Mishandling chemical waste not only poses immediate risks to laboratory personnel but also carries significant environmental and regulatory consequences. This guide provides a comprehensive, field-tested protocol for the safe and compliant disposal of 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that your laboratory's operations remain both innovative and responsible.
Hazard Profile and Risk Assessment: Understanding the Compound
A robust disposal plan begins with a thorough understanding of the chemical's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a reliable risk assessment can be constructed by analyzing its structural components—the biphenyl core and the aromatic aldehyde functional group—and by referencing data from close structural analogs.
-
Biphenyl Core: Biphenyl and its derivatives are recognized for their potential environmental toxicity and persistence.[1] The U.S. Environmental Protection Agency (EPA) regulates many biphenyl compounds, and they are often classified as environmentally hazardous substances.[2][3]
-
Aromatic Aldehyde Group: Aldehydes as a class can exhibit varying levels of toxicity and reactivity.[4] Analogs such as Benzaldehyde are considered systemic toxicants[5], and many substituted benzaldehydes are classified as harmful if swallowed and are known skin and eye irritants.[6][7][8]
Based on these structural precedents, this compound must be handled as a hazardous substance. The following table summarizes its presumed hazard profile.
| Hazard Category | Anticipated Risk and Rationale |
| Acute Oral Toxicity | Harmful if swallowed. This is a common hazard statement for analogous biphenyl aldehydes.[6][9][10] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. Aromatic aldehydes frequently cause irritation upon contact.[1][7] |
| Inhalation Toxicity | May cause respiratory irritation. As a solid, airborne dust presents an inhalation risk.[1][8] |
| Environmental Hazard | Potentially toxic to aquatic life. Biphenyl structures can be persistent in the environment.[1] |
The Cardinal Rules of Disposal: Foundational Principles
Before proceeding to the step-by-step protocol, it is essential to internalize these non-negotiable principles of chemical waste management.
-
DO NOT Drain Dispose: This chemical must never be poured down the sink.[11][12] Its low water solubility and potential environmental toxicity make sewer disposal illegal and irresponsible.[9][13]
-
DO NOT Trash Dispose: Disposing of this chemical in the regular solid waste trash is strictly prohibited.[12][13] This can lead to environmental contamination and endanger waste management personnel.
-
DO Characterize All Waste: Any material, including solvents, reaction byproducts, contaminated labware (e.g., pipette tips, gloves, weighing paper), and spill cleanup debris, must be collected and treated as hazardous waste.
-
DO Consult Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They provide specific guidance, waste containers, and pickup services that are compliant with local, state, and federal regulations.[12]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe handling and disposal of this compound waste.
Step 1: Don Personal Protective Equipment (PPE)
Causality: Your primary defense against chemical exposure is appropriate PPE. This is critical when handling both the pure compound and its waste, which may be present in solutions or as a solid residue.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA regulations.[1][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), use a NIOSH-approved respirator with a particulate filter.[1]
Step 2: Waste Segregation
Causality: Improperly mixed chemical wastes can lead to dangerous reactions. Segregation ensures chemical compatibility and facilitates proper final disposal by waste management professionals.
-
Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, and disposable labware, in a designated, clearly labeled hazardous waste bag or container.[14]
-
Liquid Waste: If the compound is in a solvent, collect it in a dedicated liquid hazardous waste container.
Step 3: Container Selection and Labeling
Causality: A properly selected and labeled container is the foundation of a compliant and self-validating waste management system. It communicates the hazard to everyone in the laboratory and is required by law.[16]
-
Container Choice: Use a sturdy, leak-proof container made of a material compatible with the waste. For solids, a wide-mouth plastic pail or jar is suitable. For liquids, plastic or glass carboys are standard, though plastic is often preferred to minimize breakage risk.[12] The container must have a secure, tight-fitting lid.[17]
-
Labeling: As soon as the first item of waste is added, the container must be labeled with a fully completed EHS-approved "Hazardous Waste" tag.[11][12] The label must include:
-
The words "Hazardous Waste" .[16]
-
The full chemical name of all constituents, including solvents. Do not use abbreviations or chemical formulas.[12]
-
The approximate percentage or concentration of each constituent.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date (the date the first waste was added).
-
The Principal Investigator's name and laboratory location.[12]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Causality: The SAA is a designated laboratory area for the safe, temporary storage of hazardous waste, keeping it secure and under the control of trained personnel at its point of generation.[11][16]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[16]
-
Storage: Keep waste containers securely closed at all times, except when actively adding waste.[11][17]
-
Secondary Containment: Place liquid waste containers inside a larger, chemically resistant tub or bin to contain any potential leaks or spills.[18]
-
Volume Limits: Be aware of regulatory limits. An SAA can typically hold up to 55 gallons of hazardous waste.[16]
Step 5: Arranging for Final Disposal
Causality: Final disposal is a regulated activity that must be performed by trained professionals to ensure environmental protection and legal compliance.
-
Request Pickup: Once a waste container is nearly full (e.g., ¾ full) or has reached its storage time limit (per your institution's policy), contact your EHS department to schedule a waste pickup.[14]
-
Documentation: Your EHS office will manage the required documentation, such as the hazardous waste manifest, which tracks the waste from your laboratory ("cradle") to its final disposal site ("grave").[16][19]
-
Disposal Method: The final disposal method, typically high-temperature incineration for organic solids, will be determined by the licensed waste disposal facility.[16]
Decontamination and Spill Management
-
Routine Decontamination: For non-disposable items like glassware or spatulas, rinse them with a suitable solvent (e.g., acetone, ethanol). This first rinsate is considered hazardous and must be collected in your liquid hazardous waste container.[15][17] Subsequent rinses with soap and water can typically be drain-disposed, but confirm this with your EHS office.
-
Minor Spill Cleanup: In the event of a small spill of the solid compound:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing your full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[20]
-
Carefully sweep or scoop the material and absorbent into your designated solid hazardous waste container.[6][9]
-
Wipe the area with a cloth dampened with a solvent, and dispose of the cloth as hazardous waste.
-
For any significant spill, evacuate the area and contact your institution's EHS emergency line immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the safe handling and disposal of 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde. As laboratory professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle, ensuring personal safety and the integrity of our research. This guide is structured to provide not just instructions, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Analysis and Risk Assessment
This compound is an aromatic aldehyde. While specific toxicity data for this exact compound is limited, a thorough risk assessment can be constructed by evaluating analogous compounds such as Biphenyl-4-carboxaldehyde. The primary hazards are associated with its potential for irritation and toxicity if improperly handled.[1][2]
Hazard Identification Summary
| Hazard Class | Description | Rationale & Primary Exposure Routes |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Ingestion can lead to systemic effects. Accidental ingestion can occur via contaminated hands. |
| Skin Irritation | May cause skin irritation upon contact. | Direct contact with the solid or solutions can cause local irritation. Dermal absorption is a potential route of exposure. |
| Eye Irritation | Causes serious eye irritation. | The fine particulate nature of the solid or splashes of solutions can cause significant damage to the eyes. |
| Respiratory Irritation | May cause respiratory tract irritation.[3] | Inhalation of dust generated from the solid compound can irritate the respiratory system. |
Given these hazards, a multi-layered PPE strategy is required to create effective barriers against all potential routes of exposure.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks, such as the quantity of the chemical being handled and its physical form (solid vs. solution).
Core PPE Requirements
| PPE Category | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5] | Prevents direct skin contact. Nitrile gloves offer good resistance to a wide range of chemicals, but always check manufacturer's compatibility data for the specific solvent in use. Double-gloving is recommended when handling concentrated solutions. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles.[4] A face shield is required when there is a splash hazard.[6][7] | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a secondary layer of protection for the entire face, crucial when handling larger volumes or during vigorous mixing. |
| Body Protection | Flame-resistant lab coat.[4] Chemical-resistant apron for large quantities. | A lab coat protects skin and personal clothing from minor spills and dust. An apron provides an additional layer of chemical resistance over the torso and legs. |
| Respiratory Protection | Use within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator is mandatory. | Engineering controls like a fume hood are the first line of defense against inhaling hazardous dust or vapors.[8] In their absence, an N95 respirator for dust or a respirator with organic vapor cartridges for solutions should be used after a formal risk assessment and fit-testing.[4] |
Procedural Guide to PPE Usage
Proper technique in donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, tie the chemical-resistant apron securely.
-
Respirator (if required): Perform a seal check to ensure a proper fit before entering the work area.
-
Eye and Face Protection: Put on safety goggles, ensuring a snug fit. If a splash risk exists, place the face shield over the goggles.
-
Gloves: Don the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.
Step-by-Step Doffing Protocol (The "Contaminated to Clean" Workflow)
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).
-
Outer Gloves: Remove the first pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield & Apron: Remove the face shield and apron (if used) by handling the straps or ties.
-
Goggles: Remove goggles from the back of your head forward.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards, and hang it in its designated area or dispose of it if it is contaminated.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the specific laboratory task.
Emergency Operational Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure Response
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the workflow diagram.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[1][2] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Disposal of Contaminated Materials
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9] The label should read "Hazardous Waste" and include the full chemical name.
-
Contaminated PPE: All disposable PPE, such as gloves, bench paper, and contaminated wipes, must be placed in a sealed bag or container labeled as hazardous waste for disposal.[1] Do not dispose of this material in the regular trash.
-
Regulatory Compliance: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with local, state, and federal regulations.[9][10]
References
- Benchchem. Personal protective equipment for handling 2,2'-Biphenyldiamine. Accessed February 12, 2026.
- Fisher Scientific. SAFETY DATA SHEET - Biphenyl-4-carboxaldehyde.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Perfumer's Apprentice. Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET.
- Diffusions Aromatiques. aldehyde amyl cinamique (jasmonal a) - Safety Data Sheet.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment. Accessed February 12, 2026.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Biphenyl-4-carboxaldehyde.
- PubChem. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde.
- Aroco Aroma. SAFETY DATA SHEET.
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Published August 27, 2024.
- BASF. Safety data sheet.
- PubChem. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde.
- The John D. Walsh Company. SAFETY DATA SHEET - XI ALDEHYDE.
- Trihydro Corporation. Chemical PPE. Published November 19, 2020.
- TCI Chemicals. SAFETY DATA SHEET - Biphenyl-4-carboxaldehyde.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Accessed February 12, 2026.
- University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Accessed February 12, 2026.
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- 5. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
